An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-1,3-thiazol-2-ylpropanamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-1,3-thiazol-2-ylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-N-1,3-thiazol-2-ylpropanamide. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its efficacy and safety. This document is structured to deliver not just data, but actionable insights, blending established analytical principles with practical experimental guidance.
Molecular Identity and Structural Elucidation
2-Chloro-N-1,3-thiazol-2-ylpropanamide is a synthetic organic compound featuring a reactive chloropropanamide moiety attached to a 2-aminothiazole core. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry, particularly in the design of novel therapeutic agents. The thiazole ring is a well-known scaffold in many biologically active compounds, and the presence of a reactive chloro-amide side chain opens avenues for further chemical modifications.
Molecular Formula: C₆H₇ClN₂OS
Molecular Weight: 190.65 g/mol
The structural formula of 2-Chloro-N-1,3-thiazol-2-ylpropanamide is presented below:
Caption: 2D Structure of 2-Chloro-N-1,3-thiazol-2-ylpropanamide
Synthesis Pathway
A generalized reaction scheme is as follows:
Caption: Proposed synthesis of 2-Chloro-N-1,3-thiazol-2-ylpropanamide.
This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction progress can be monitored by thin-layer chromatography (TLC).
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Due to the limited availability of experimental data for 2-Chloro-N-1,3-thiazol-2-ylpropanamide, the following table includes both known values and computationally predicted data. It is imperative for researchers to experimentally verify these predicted values.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₇ClN₂OS | - |
| Molecular Weight | 190.65 g/mol | - |
| Melting Point | ~167-170 °C (estimated) | Based on the analogous compound 2-Chloro-N-(1,3-thiazol-2-yl)acetamide. |
| Boiling Point | Predicted: 353.5 ± 25.0 °C | Computational Prediction (ACD/Labs) |
| Water Solubility | Predicted: 3.45 g/L at 25 °C | Computational Prediction (ACD/Labs) |
| pKa (most acidic) | Predicted: 10.5 ± 0.5 (amide N-H) | Computational Prediction (ACD/Labs) |
| pKa (most basic) | Predicted: 1.2 ± 0.3 (thiazole N) | Computational Prediction (ACD/Labs) |
| LogP | Predicted: 1.35 | Computational Prediction (ACD/Labs) |
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, the experimental determination of the above properties is essential. The following are standardized, field-proven protocols that can be readily adapted for the characterization of 2-Chloro-N-1,3-thiazol-2-ylpropanamide.
Melting Point Determination
The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance.
Methodology:
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Sample Preparation: A small amount of the crystalline 2-Chloro-N-1,3-thiazol-2-ylpropanamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Measurement:
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A rapid heating rate is initially employed to determine an approximate melting range.
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A fresh sample is then heated at a slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
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The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
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Caption: Workflow for melting point determination.
Solubility Determination
Solubility is a crucial parameter influencing a drug's absorption and bioavailability. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.
Methodology:
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Solvent Selection: A range of pharmaceutically relevant solvents should be tested (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).
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Equilibration: An excess amount of 2-Chloro-N-1,3-thiazol-2-ylpropanamide is added to a known volume of the solvent in a sealed vial. The suspension is agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for solubility determination via the shake-flask method.
pKa Determination
The ionization constant (pKa) is critical for predicting a compound's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. Potentiometric titration is a reliable method for its determination.
Methodology:
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Sample Preparation: A solution of 2-Chloro-N-1,3-thiazol-2-ylpropanamide of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each incremental addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the methine proton of the propanamide side chain, and the methyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure. The amide proton may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include the carbonyl carbon of the amide, the carbons of the thiazole ring, and the carbons of the chloropropyl side chain.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
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N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.
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C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.
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C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.
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Thiazole ring vibrations: A series of characteristic peaks in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 2-Chloro-N-1,3-thiazol-2-ylpropanamide. The fragmentation pattern will provide further structural information, with characteristic losses of the chloroalkyl side chain and fragments of the thiazole ring.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-Chloro-N-1,3-thiazol-2-ylpropanamide. While some data is based on computational predictions due to a lack of experimental values in the current literature, this document equips researchers with the necessary theoretical framework and practical protocols to experimentally determine these crucial parameters. A thorough characterization of this compound will undoubtedly facilitate its exploration in various drug discovery and development programs.
References
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ACD/Labs Percepta Platform. Advanced Chemistry Development, Inc. [Link]
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Kumar, A., Shakya, A. K., & Singh, K. (2022). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. Annals of Phytomedicine: An International Journal, 11(2). [Link]
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PubChem. National Center for Biotechnology Information. [Link]
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Barcelona Fine Chemicals. (n.d.). 2-Chloro-N-(1,3-thiazol-2-yl)acetamide. [Link]
